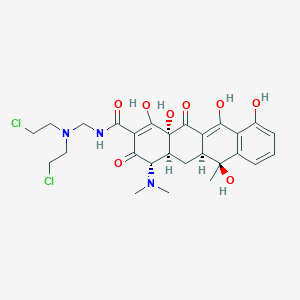

Tetracycline mustard

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

72-09-3 |

|---|---|

分子式 |

C27H33Cl2N3O8 |

分子量 |

598.5 g/mol |

IUPAC 名称 |

(4S,4aS,5aS,6S,12aR)-N-[bis(2-chloroethyl)aminomethyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

InChI |

InChI=1S/C27H33Cl2N3O8/c1-26(39)13-5-4-6-16(33)17(13)21(34)18-14(26)11-15-20(31(2)3)22(35)19(24(37)27(15,40)23(18)36)25(38)30-12-32(9-7-28)10-8-29/h4-6,14-15,20,33-34,37,39-40H,7-12H2,1-3H3,(H,30,38)/t14-,15-,20-,26+,27-/m0/s1 |

InChI 键 |

RZQZWNSMGMNNRV-IAHYZSEUSA-N |

手性 SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(CCCl)CCCl)N(C)C)O |

规范 SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(CCCl)CCCl)N(C)C)O |

产品来源 |

United States |

Foundational & Exploratory

Tetracycline Mustard: A Technical Guide to its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracycline mustard is a synthetic compound that uniquely combines the functionalities of a tetracycline antibiotic and a nitrogen mustard. This bifunctional nature confers a dual mechanism of action, targeting both protein synthesis and DNA integrity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activity of this compound, drawing upon the established actions of its constituent moieties. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in public literature, this guide synthesizes the known effects of tetracyclines and nitrogen mustards to provide a robust theoretical and practical framework for its study. We present extrapolated experimental protocols and conceptual signaling pathways to guide future research and development of this and similar dual-action therapeutics.

Core Mechanism of Action

This compound's biological activity stems from a two-pronged attack on cellular machinery, making it a compound of interest for applications potentially ranging from antimicrobial to anticancer therapies.[1] Its action can be dissected into two primary mechanisms: inhibition of protein synthesis via its tetracycline core and DNA alkylation by its mustard group.[1]

Inhibition of Protein Synthesis

The tetracycline component of the molecule is responsible for the inhibition of protein synthesis. Like other tetracyclines, it is believed to bind to the 30S ribosomal subunit in bacteria. This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby effectively halting the elongation of polypeptide chains. This leads to a bacteriostatic effect, preventing the growth and replication of susceptible bacteria.

DNA Alkylation

The mustard group of this compound is a potent alkylating agent. This functionality allows the molecule to form covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine bases. This DNA alkylation can lead to several cytotoxic outcomes, including:

-

DNA damage: The formation of DNA adducts disrupts the normal structure of the DNA helix.

-

Inhibition of DNA replication and transcription: The presence of bulky adducts on the DNA template can stall the machinery responsible for DNA replication and transcription.

-

Induction of apoptosis: The significant DNA damage can trigger programmed cell death pathways.

Quantitative Data

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line/Organism | Assay Type | Endpoint | Hypothetical IC50/MIC |

| Escherichia coli | Broth Microdilution | MIC | 1-5 µg/mL |

| Staphylococcus aureus | Broth Microdilution | MIC | 0.5-2 µg/mL |

| Human Lung Carcinoma (A549) | MTT Assay | Cell Viability (48h) | 10-50 µM |

| Human Breast Cancer (MCF-7) | MTT Assay | Cell Viability (48h) | 5-25 µM |

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual experimental values may vary significantly.

Signaling Pathways

The dual mechanism of this compound is expected to trigger a complex network of cellular signaling pathways, primarily revolving around cellular stress and damage responses.

DNA Damage Response and Apoptosis Induction

The alkylating activity of the mustard moiety is a potent inducer of the DNA damage response (DDR). This can lead to the activation of apoptotic pathways.

Caption: DNA Damage-Induced Apoptotic Pathway.

Inhibition of Pro-inflammatory Signaling

Tetracyclines are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This action may contribute to the overall cellular effects of this compound.

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

The following are detailed, albeit extrapolated, protocols for key experiments to characterize the mechanism of action of this compound.

In Vitro Ribosome Binding and Translation Inhibition Assay

Objective: To determine the inhibitory effect of this compound on prokaryotic protein synthesis.

Methodology:

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) by sucrose gradient centrifugation.

-

In Vitro Translation Reaction:

-

Set up a cell-free translation system using the isolated ribosomes, a suitable mRNA template (e.g., encoding luciferase), amino acids (including a radiolabeled one like [35S]-methionine), tRNAs, and an energy source (ATP, GTP).

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

-

Measurement of Protein Synthesis:

-

Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Collect the precipitates on glass fiber filters.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of inhibition of protein synthesis against the concentration of this compound to determine the IC50 value.

DNA Alkylation Assay

Objective: To detect the formation of DNA adducts by this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., A549) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

-

Genomic DNA Isolation: Isolate genomic DNA from the treated and untreated cells using a commercial DNA extraction kit.

-

DNA Adduct Detection (Liquid Chromatography-Mass Spectrometry - LC-MS/MS):

-

Hydrolyze the genomic DNA to individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

-

Analyze the nucleoside mixture by LC-MS/MS to detect and quantify the specific this compound-DNA adducts. A synthetic standard of the expected adduct would be required for absolute quantification.

-

-

Data Analysis: Correlate the levels of DNA adducts with the concentration of this compound.

Apoptosis Assay (Caspase-3 Activity)

Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 activity.

Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells to release the cellular contents, including caspases.

-

Caspase-3 Activity Measurement:

-

Use a commercially available colorimetric or fluorometric caspase-3 assay kit.

-

The assay typically involves a specific caspase-3 substrate (e.g., DEVD-pNA) that releases a chromophore or fluorophore upon cleavage by active caspase-3.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in treated cells compared to untreated controls.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's mechanism of action.

Caption: Experimental workflow for investigating this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics with a dual mechanism of action. By targeting both protein synthesis and DNA integrity, it has the potential to be effective against a range of diseases and to circumvent certain mechanisms of drug resistance. The technical guidance provided herein, though based on extrapolation from related compounds, offers a solid foundation for researchers to design and execute studies aimed at fully elucidating the pharmacological profile of this intriguing molecule. Further research is warranted to generate specific quantitative data and to validate the proposed signaling pathways and experimental protocols.

References

synthesis and characterization of Tetracycline mustard

An In-depth Technical Guide on the Synthesis and Characterization of Tetracycline Mustard

Abstract

This compound is a synthetic derivative of the broad-spectrum antibiotic tetracycline, engineered to possess a dual mechanism of action. By incorporating a nitrogen mustard moiety, this compound combines the ribosomal targeting of its parent molecule with the DNA alkylating properties of a cytotoxic agent. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, purification, and in-depth characterization of this compound. It includes detailed experimental protocols, tabulated analytical data, and visualizations of key processes to facilitate understanding and replication.

Synthesis of this compound

The synthesis of this compound is a two-step process initiated from tetracycline hydrochloride. The first step involves a Mannich reaction to introduce a diethanolamine side chain, which is subsequently chlorinated to yield the final nitrogen mustard compound.

Synthesis Workflow

The overall synthetic pathway can be visualized as a sequential process involving the formation of a key intermediate followed by a final conversion step.

Caption: Workflow illustrating the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)aminomethyl tetracycline (Mannich Base Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetracycline hydrochloride (1 equivalent) in absolute ethanol under a nitrogen atmosphere.

-

Reagent Addition: To the stirred solution, add an aqueous solution of formaldehyde (37%, 1.2 equivalents), followed by the dropwise addition of diethanolamine (1.1 equivalents).

-

Reaction: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude residue, the Mannich base intermediate, is dried under vacuum and can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude Mannich base intermediate from Step 1 in anhydrous dimethylformamide (DMF) in a flask maintained under a nitrogen atmosphere and cooled in an ice bath (0-5 °C).

-

Chlorination: Add thionyl chloride (2.5 equivalents) dropwise to the cooled, stirred solution. This reaction is exothermic and must be controlled carefully to prevent degradation of the tetracycline scaffold.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by slowly pouring the mixture into ice-cold saturated sodium bicarbonate solution. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound is then purified by column chromatography on silica gel using a gradient elution system (e.g., dichloromethane/methanol).

Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound requires a suite of analytical techniques.

Characterization Workflow

A logical workflow ensures all necessary analytical data is collected for comprehensive structural elucidation and purity assessment.

Caption: Logical workflow for the analytical characterization process.

Data Presentation

The following tables summarize the expected quantitative data from the characterization analyses.

Table 1: Representative ¹H and ¹³C NMR Data (Predicted chemical shifts (δ) in ppm relative to TMS in DMSO-d₆)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Tetracycline Core Protons | 1.5 - 4.5 (aliphatic), 6.9 - 7.7 (aromatic) | 25 - 200 |

| -N(CH₃)₂ | ~2.7 (singlet) | ~41 |

| -CH₂- (Mannich bridge) | ~4.0 (singlet) | ~65 |

| -N-(CH₂ -CH₂-Cl)₂ | ~3.0 (triplet) | ~53 |

| -N-(CH₂-CH₂ -Cl)₂ | ~3.8 (triplet) | ~40 |

Table 2: Representative Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 | O-H & N-H Stretching | Alcohols, Phenols, Amides |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| 2980 - 2850 | C-H Stretching | Aliphatic (CH₃, CH₂) |

| 1680 - 1600 | C=O Stretching | Amide, Ketone |

| 1600 - 1475 | C=C Stretching | Aromatic Ring |

| 850 - 550 | C-Cl Stretching | Alkyl Chloride[1][2] |

Table 3: Representative Mass Spectrometry and HPLC Data

| Technique | Parameter | Expected Value |

| ESI-MS | Molecular Weight (Tetracycline) | 444.4 g/mol [3] |

| ESI-MS | Molecular Weight (this compound) | Calculated: ~583.5 g/mol (for C₂₇H₃₂Cl₂N₃O₈) |

| ESI-MS | [M+H]⁺ Ion | m/z ~584.5 |

| HPLC | Purity | >95% (as area percentage) |

| HPLC | Retention Time | Dependent on column and mobile phase conditions |

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR): Spectra are acquired on a 400 MHz or higher spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C spectra are recorded to confirm the presence of the tetracycline backbone and the successful installation of the bis(2-chloroethyl)aminomethyl side chain.

-

Infrared (IR) Spectroscopy: Spectra are recorded on an FTIR spectrometer using KBr pellets. The key diagnostic peak to confirm the synthesis is the appearance of a C-Cl stretching band in the 850-550 cm⁻¹ region, which is absent in the tetracycline starting material.[1][2]

-

Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap analyzer. The observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of this compound, including its characteristic isotopic pattern due to the two chlorine atoms, provides definitive evidence of the target compound.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid. Detection is performed with a UV detector at a wavelength appropriate for the tetracycline chromophore (e.g., 280 nm or 365 nm).

Mechanism of Action: A Dual-Targeting Signaling Pathway

This compound is designed to first leverage the natural uptake mechanisms of tetracycline to concentrate within target cells (e.g., bacteria) and then exert a cytotoxic effect through DNA alkylation.

Caption: Proposed dual mechanism of action for this compound.

The compound enters the cell and can bind to the 30S ribosomal subunit, inhibiting protein synthesis in a manner similar to parent tetracyclines. Concurrently, the molecule can translocate to the nucleus where the reactive mustard moiety alkylates DNA, primarily at the N7 position of guanine residues. This DNA damage induces a cellular stress response, leading to cell cycle arrest and ultimately apoptosis.

References

The Dual-Action Mechanism of Tetracycline Mustard: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracycline mustard is a rationally designed hybrid molecule that combines the protein synthesis inhibitory properties of the tetracycline antibiotic class with the DNA alkylating capabilities of a nitrogen mustard. This dual-action mechanism presents a compelling strategy for overcoming antibiotic resistance and for potential applications in oncology. By targeting two distinct and essential cellular processes, this compound is hypothesized to exhibit potent cytotoxic effects and a reduced likelihood of resistance development. This document provides an in-depth technical guide to the core mechanisms of action of this compound, details the experimental protocols for its characterization, and presents its proposed effects on cellular signaling pathways. While specific experimental data for this particular conjugate is not extensively available in public literature, this whitepaper synthesizes information from studies on parent tetracycline and nitrogen mustard compounds to present a comprehensive overview of its expected biological activity.

Introduction

The increasing prevalence of multidrug-resistant bacteria and the complexities of cancer therapy necessitate the development of novel therapeutic agents with innovative mechanisms of action. This compound represents a promising bifunctional molecule engineered to exert its effects through two distinct cytotoxic pathways: the inhibition of protein synthesis and the alkylation of DNA.

-

Protein Synthesis Inhibition: The tetracycline scaffold is a well-characterized inhibitor of bacterial protein synthesis. It binds to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal A-site and halting peptide chain elongation.[1][2][3][4][5][6][7][8]

-

DNA Alkylation: The nitrogen mustard moiety is a potent alkylating agent that forms covalent bonds with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[9] This leads to the formation of DNA adducts, which can cause strand breaks, cross-linking, and ultimately, cell cycle arrest and apoptosis.[10][11]

This whitepaper will explore the synergistic potential of these two mechanisms, providing a technical framework for the investigation and development of this compound and similar dual-action therapeutics.

The Dual-Action Mechanism of Action

The therapeutic rationale for this compound is based on a simultaneous, two-pronged attack on essential cellular machinery.

Inhibition of Protein Synthesis

The tetracycline component of the molecule is expected to retain its affinity for the bacterial 30S ribosomal subunit. By binding to this site, it physically obstructs the accommodation of aminoacyl-tRNA, thereby preventing the addition of new amino acids to the growing polypeptide chain. This leads to a bacteriostatic effect, halting bacterial growth and proliferation.[1][2][3][4][5][6][7][8]

DNA Alkylation and Damage Response

The nitrogen mustard functional group of this compound acts as a powerful electrophile, enabling it to form covalent adducts with DNA. This alkylation can result in several cytotoxic outcomes:

-

Monoadduct Formation: The formation of a single covalent bond with a DNA base.

-

Intrastrand Cross-linking: The linking of two bases on the same DNA strand.

-

Interstrand Cross-linking: The linking of two bases on opposite DNA strands, which is particularly effective at preventing DNA replication and transcription.

The cellular response to this DNA damage is typically the activation of the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest to allow for DNA repair, or if the damage is too extensive, the induction of apoptosis.

Synergistic Potential

The combination of these two mechanisms is hypothesized to be synergistic. The inhibition of protein synthesis could impair the production of DNA repair enzymes, thereby potentiating the cytotoxic effects of DNA alkylation. Furthermore, targeting two distinct cellular processes may lower the probability of the emergence of resistant cell populations.

Proposed Signaling Pathways

The interaction of this compound with the cell is expected to trigger specific signaling cascades.

Caption: Proposed signaling pathway of this compound.

Quantitative Data (Representative of Analogous Compounds)

Table 1: In Vitro Protein Synthesis Inhibition (Tetracycline Analogs)

| Compound | Target Organism | IC50 (µM) | Reference |

| Tetracycline | E. coli cell-free | 0.5 - 2.0 | Generic Data |

| Doxycycline | E. coli cell-free | 0.2 - 1.0 | Generic Data |

| Minocycline | E. coli cell-free | 0.1 - 0.8 | Generic Data |

Table 2: Cytotoxicity of Nitrogen Mustard Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Mechlorethamine | HeLa | 1 - 10 | Generic Data |

| Melphalan | Multiple Myeloma | 5 - 25 | Generic Data |

| Chlorambucil | CLL | 10 - 50 | Generic Data |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the dual-action mechanism of this compound.

In Vitro Protein Synthesis Inhibition Assay

This assay determines the concentration of this compound required to inhibit protein synthesis in a cell-free system.

Materials:

-

E. coli S30 cell-free extract

-

Amino acid mixture (including [35S]-methionine)

-

ATP and GTP

-

Template DNA (e.g., plasmid encoding a reporter gene like luciferase)

-

This compound (various concentrations)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

Procedure:

-

Prepare reaction mixtures containing S30 extract, amino acids, ATP, GTP, and template DNA.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate at 37°C for 1 hour to allow for protein synthesis.

-

Stop the reaction by adding ice-cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitate on glass fiber filters and wash with TCA.

-

Measure the amount of incorporated [35S]-methionine using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Caption: Workflow for in vitro protein synthesis inhibition assay.

DNA Alkylation Assay (Sequencing-Based)

This method identifies the specific nucleotide sites of DNA alkylation by this compound.

Materials:

-

Purified DNA fragment of known sequence (end-labeled with 32P)

-

This compound

-

Piperidine

-

Sequencing gel apparatus

-

Phosphorimager

Procedure:

-

Incubate the 32P-labeled DNA with varying concentrations of this compound.

-

Stop the reaction and purify the DNA.

-

Treat the alkylated DNA with piperidine, which cleaves the DNA backbone at the site of alkylation.

-

Run the cleaved DNA fragments on a high-resolution sequencing gel alongside a standard sequencing ladder (e.g., Maxam-Gilbert).

-

Visualize the DNA fragments using a phosphorimager.

-

Identify the sites of alkylation by comparing the bands from the this compound-treated samples to the sequencing ladder.

Caption: Workflow for DNA alkylation sequencing assay.

Conclusion

This compound is a rationally designed dual-action therapeutic agent with the potential to address significant unmet needs in the treatment of infectious diseases and cancer. Its ability to simultaneously inhibit protein synthesis and induce DNA damage represents a powerful strategy for achieving potent cytotoxicity and mitigating the development of resistance. The experimental frameworks provided in this whitepaper offer a comprehensive approach to characterizing the unique mechanism of action of this and similar bifunctional molecules. Further investigation into the specific quantitative effects and cellular responses to this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Structural basis for specific, high-affinity tetracycline binding by an in vitro evolved aptamer and artificial riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.irapa.org [journals.irapa.org]

- 4. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Tetracycline inhibition of cell-free protein synthesis. I. Binding of tetracycline to components of the system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequence specificity of alkylation for a series of nitrogen mustard-containing analogues of distamycin of increasing binding site size: evidence for increased cytotoxicity with enhanced sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetracycline - Wikipedia [en.wikipedia.org]

- 9. journals.irapa.org [journals.irapa.org]

- 10. Comparison of tetracycline and tigecycline binding to ribosomes mapped by dimethylsulphate and drug-directed Fe2+ cleavage of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Tetracycline Mustard: An In-depth Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tetracycline mustard is a specialized derivative of tetracycline. As such, publicly available experimental data on its specific chemical properties and stability are limited. This guide provides a comprehensive overview based on available information for this compound and infers additional properties and protocols from the well-characterized tetracycline parent molecule and the known chemistry of nitrogen mustards. All inferred protocols and stability information should be considered theoretical and require experimental validation.

Chemical Properties

This compound is a synthetic compound that combines the tetracycline scaffold with a nitrogen mustard moiety.[1] This design imparts a dual mechanism of action: inhibition of protein synthesis, characteristic of tetracyclines, and DNA alkylation, a hallmark of nitrogen mustards.[1] The core chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (4S,4aS,5aS,6S,12aR)-N-[bis(2-chloroethyl)aminomethyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | [2] |

| CAS Number | 72-09-3 | [2] |

| Molecular Formula | C27H33Cl2N3O8 | [2] |

| Molecular Weight | 598.5 g/mol | [2] |

| Melting Point | Data not available in literature. For reference, the melting point of Tetracycline is 172-174 °C (decomposes). | |

| Solubility | Data not available in literature. For reference, Tetracycline is very slightly soluble in water, and soluble in dilute hydrochloric acid and alkali hydroxide solutions.[3] | [3] |

| Appearance | Data not available in literature. For reference, Tetracycline is a yellow crystalline powder. | [3] |

Stability

The stability of this compound is predicted to be influenced by both the tetracycline core and the nitrogen mustard functional group.

Tetracycline Core Stability: The tetracycline structure is known to be susceptible to degradation under various conditions.[4] It is most stable in acidic conditions (pH < 3) and is rapidly degraded in neutral and alkaline solutions.[4] Exposure to strong sunlight can cause it to darken.[4] The thermal degradation of tetracyclines follows first-order reaction kinetics.[5] While low-temperature, long-time sterilization processes can significantly degrade tetracyclines, high-temperature, short-time treatments may leave a substantial portion of the residues unaltered.[5]

Nitrogen Mustard Moiety Stability: Nitrogen mustards are generally unstable in aqueous solutions, with their stability being pH-dependent.[6] They are most stable at acidic pH and their decomposition rate increases with increasing pH.[6] The chloroethyl groups are susceptible to hydrolysis.

Inferred Stability of this compound: Based on the characteristics of its constituent parts, this compound is expected to be most stable in acidic, aqueous solutions and protected from light. Its overall stability in aqueous media at physiological pH is likely to be limited by the hydrolysis of the bis(2-chloroethyl)amino group.

| Condition | Effect on Tetracycline Core | Inferred Effect on this compound | Reference |

| Acidic pH ( < 3) | Generally stable. | Expected to be most stable under these conditions. | [4] |

| Neutral to Alkaline pH | Rapid degradation. | Expected to be unstable due to degradation of both the tetracycline core and the nitrogen mustard moiety. | [4][6] |

| Elevated Temperature | Degradation follows first-order kinetics; significant degradation with prolonged heating. | Likely to be thermolabile. | [5] |

| Light Exposure | Can cause darkening and degradation. | Should be protected from light. | [4] |

Experimental Protocols

Proposed Synthesis Workflow

A possible synthetic route to this compound could involve a Mannich-type reaction with tetracycline, formaldehyde, and bis(2-chloroethyl)amine. The general workflow would be as follows:

References

- 1. quora.com [quora.com]

- 2. Buy this compound | 72-09-3 [smolecule.com]

- 3. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetracycline CAS#: 60-54-8 [m.chemicalbook.com]

- 5. Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ribosomal Binding Affinity of Tetracycline Mustard

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracycline mustard, a synthetic analog of the broad-spectrum antibiotic tetracycline, presents a unique pharmacological profile by combining the ribosomal targeting of its parent molecule with the covalent reactivity of a mustard group. This dual-action mechanism suggests that this compound not only binds to the bacterial ribosome in a manner analogous to tetracycline but also has the potential to form a stable, covalent bond with its target. This irreversible interaction could lead to enhanced antimicrobial efficacy and overcome certain resistance mechanisms. This technical guide provides a comprehensive overview of the theoretical binding affinity of this compound to the ribosome, outlines detailed experimental protocols for its investigation, and presents visual workflows to guide future research in this area. While specific quantitative binding data for this compound is not yet available in the public domain, this document serves as a foundational resource for researchers seeking to explore its mechanism of action and therapeutic potential.

Introduction to Tetracycline and this compound

Tetracyclines are a class of antibiotics that inhibit protein synthesis in bacteria by reversibly binding to the 30S ribosomal subunit.[1][2] This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby arresting peptide chain elongation.[3] The interaction is primarily with the 16S rRNA, with several binding sites identified, the primary one being in a pocket formed by helices h31 and h34.[4][5]

This compound is a derivative of tetracycline that incorporates a reactive alkylating mustard moiety.[6] This chemical modification transforms tetracycline into a potential affinity label, a molecule that can bind to its target and then react covalently with nearby residues. This property makes this compound a valuable tool for probing the tetracycline binding site on the ribosome and a potential therapeutic agent with a distinct mechanism of action. The mustard group is expected to react with nucleophilic residues, such as the N7 of guanine in rRNA or the side chains of cysteine, lysine, or histidine in ribosomal proteins.

Theoretical Binding Affinity and Covalent Modification

The binding of this compound to the ribosome is anticipated to occur in two steps:

-

Reversible Binding: Initially, this compound is expected to bind non-covalently to the same primary binding site as tetracycline on the 30S ribosomal subunit. The affinity of this initial interaction is likely to be comparable to that of tetracycline, although the addition of the mustard group may slightly alter the binding kinetics.

-

Covalent Adduct Formation: Following binding, the electrophilic mustard group is positioned to react with a nearby nucleophilic residue on the 16S rRNA or a ribosomal protein, forming a stable covalent bond. This irreversible step would effectively "lock" the inhibitor in place, leading to a prolonged and potent inhibition of protein synthesis.

The overall "affinity" of this compound would therefore be a combination of its initial binding constant (Kd) and the rate of covalent modification.

Proposed Experimental Protocols for Studying this compound-Ribosome Interactions

Given the reactive nature of this compound, a combination of techniques will be necessary to fully characterize its interaction with the ribosome. The following protocols are proposed based on established methods for studying ribosome-ligand interactions and affinity labeling.

Synthesis of Radiolabeled this compound

To facilitate detection and quantification, this compound should be synthesized with a radioactive label, such as tritium ([³H]) or carbon-14 ([¹⁴C]).

Methodology:

-

Precursor Synthesis: Synthesize a suitable tetracycline precursor amenable to the introduction of the mustard group and the radiolabel.

-

Radiolabeling: Introduce the radioisotope at a chemically stable position on the tetracycline scaffold.

-

Mustard Group Introduction: React the radiolabeled tetracycline precursor with an appropriate reagent to form the mustard moiety. This may involve reactions with agents like N,N-bis(2-chloroethyl)amine.[6]

-

Purification: Purify the final radiolabeled this compound product using high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the structure and purity of the product using mass spectrometry and NMR spectroscopy. The specific activity of the radiolabeled compound should be determined using liquid scintillation counting.

Ribosome Binding Assays

Standard binding assays can be adapted to determine the initial reversible binding parameters of this compound.

Methodology: Nitrocellulose Filter Binding Assay

-

Ribosome Preparation: Isolate 70S ribosomes and/or 30S ribosomal subunits from a suitable bacterial strain (e.g., Escherichia coli MRE600).

-

Binding Reaction: Incubate a fixed concentration of ribosomes with varying concentrations of radiolabeled this compound in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT) at 37°C for a short duration to minimize covalent modification.

-

Filtration: Rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosome-bound this compound will be retained on the filter, while the free compound will pass through.

-

Quantification: Measure the radioactivity retained on the filter using a liquid scintillation counter.

-

Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Covalent Labeling and Identification of Modified Sites

The primary goal with a reactive analog is to identify the site of covalent attachment.

Methodology: Affinity Labeling and Mass Spectrometry/Primer Extension

-

Labeling Reaction: Incubate ribosomes with a molar excess of this compound (radiolabeled or non-radiolabeled) for a sufficient time to allow for covalent modification.

-

Removal of Unbound Ligand: Separate the labeled ribosomes from the excess unbound this compound by ultracentrifugation or size-exclusion chromatography.

-

Identification of Modified Ribosomal Proteins (Mass Spectrometry):

-

Extract the total ribosomal proteins from the labeled ribosomes.

-

Separate the proteins by SDS-PAGE.

-

Excise the protein bands and perform in-gel digestion with a suitable protease (e.g., trypsin).

-

Analyze the resulting peptide fragments by LC-MS/MS to identify the modified peptides and the specific amino acid residue adducted with this compound.

-

-

Identification of Modified 16S rRNA (Primer Extension Analysis):

-

Extract the total RNA from the labeled ribosomes.

-

Perform reverse transcription on the 16S rRNA using a set of fluorescently or radiolabeled primers that anneal to different regions of the 16S rRNA.

-

The covalent adduct on the rRNA will cause the reverse transcriptase to pause or terminate, resulting in a truncated cDNA product.

-

Analyze the cDNA products on a sequencing gel alongside a sequencing ladder generated from unmodified 16S rRNA to precisely map the site of modification at the nucleotide level.

-

Data Presentation

While no specific quantitative data for this compound is currently available, the results from the proposed experiments should be summarized in the following tables for clear comparison.

Table 1: Ribosome Binding Affinity of Tetracycline and this compound

| Compound | Dissociation Constant (Kd) [µM] |

| Tetracycline | [Insert experimentally determined value] |

| This compound | [Insert experimentally determined value] |

Table 2: Covalent Modification Sites of this compound on the Ribosome

| Ribosomal Component | Modified Residue(s) | Experimental Method |

| Ribosomal Proteins | ||

| [e.g., S4] | [e.g., Cys35] | LC-MS/MS |

| [e.g., S7] | [e.g., Lys12] | LC-MS/MS |

| 16S rRNA | ||

| [e.g., Helix 34] | [e.g., G1053] | Primer Extension |

| [e.g., Helix 31] | [e.g., A965] | Primer Extension |

Visualizations

Proposed Experimental Workflow for Characterizing this compound-Ribosome Interactions

Caption: Workflow for the synthesis, binding analysis, and covalent modification site mapping of this compound.

Hypothesized Interaction of this compound with the Ribosomal A-Site

Caption: Model of this compound binding and covalent modification within the ribosomal A-site.

Conclusion

This compound represents a promising, yet understudied, derivative of a classic antibiotic. Its potential for covalent modification of the ribosome opens up new avenues for antibacterial drug design. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for researchers to elucidate the precise binding affinity and mechanism of action of this intriguing compound. A thorough investigation using these methods will be crucial in determining the therapeutic potential of this compound and in designing next-generation antibiotics that can combat the growing threat of antimicrobial resistance.

References

- 1. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 72-09-3 [smolecule.com]

DNA Alkylation by a Hypothetical Tetracycline Mustard: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential mechanism and experimental evaluation of a hypothetical DNA alkylating agent, "Tetracycline Mustard." While direct research on a compound with this specific name is limited, this document establishes a foundational understanding by drawing parallels with well-characterized nitrogen mustards and the targeted hypoxia-activated prodrug, PR-104. This guide is intended to serve as a valuable resource for researchers interested in the design, synthesis, and evaluation of novel dual-action therapeutics combining the functionalities of tetracycline and a nitrogen mustard.

Introduction: The Concept of a Dual-Action this compound

Tetracycline, a broad-spectrum antibiotic, functions by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit.[1] Nitrogen mustards, on the other hand, are a class of potent alkylating agents that form covalent bonds with DNA, leading to cytotoxicity.[2][3] The conceptual "this compound" would be a synthetic derivative that combines these two functionalities, potentially offering a multifaceted approach to antimicrobial therapy or even cancer treatment.[1] Such a molecule could theoretically exhibit dual mechanisms of action: inhibition of protein synthesis and induction of DNA damage, which could be particularly effective against resistant bacterial strains or cancer cells.[1]

The Chemistry of DNA Alkylation by Nitrogen Mustards

The cytotoxic effects of nitrogen mustards stem from their ability to form highly reactive aziridinium ions.[2][4] This intramolecular cyclization is a key step that transforms the relatively stable chloroethyl group into a potent electrophile.[2] The resulting aziridinium ion is then susceptible to nucleophilic attack by cellular macromolecules, with DNA being a primary target.[2][5]

The N7 position of guanine is the most frequent site of alkylation by nitrogen mustards.[2][3] This is due to the high nucleophilicity of this nitrogen atom. Alkylation at the N7 position of guanine can lead to several downstream consequences, including:

-

Monoadduct Formation: A single alkylation event on a guanine base.

-

Interstrand Cross-links (ICLs): If the nitrogen mustard is bifunctional (containing two chloroethyl groups), the second arm can react with a guanine on the opposite DNA strand, forming a covalent link between the two strands.[3][6] ICLs are particularly cytotoxic as they block DNA replication and transcription.[6]

-

Intrastrand Cross-links: The second arm of the mustard can also react with another guanine on the same DNA strand.[6]

-

DNA Strand Breaks: The alkylated guanine base is chemically less stable and can be excised from the DNA backbone, leading to the formation of an abasic site, which can, in turn, lead to single-strand breaks.

The formation of ICLs is often considered the primary mechanism of cytotoxicity for bifunctional nitrogen mustards.[7]

Figure 1: General mechanism of DNA alkylation by a bifunctional nitrogen mustard.

Case Study: PR-104, a Hypoxia-Activated Nitrogen Mustard Prodrug

PR-104 is a dinitrobenzamide mustard that serves as an excellent example of a targeted DNA alkylating agent.[7][8][9][10] It is a "pre-prodrug" that is systemically converted to PR-104A.[8][9] PR-104A itself has weak alkylating activity.[8] However, in the hypoxic (low oxygen) environment characteristic of many solid tumors, PR-104A is reduced to its active metabolites, the hydroxylamine PR-104H and the amine PR-104M.[7][8] This reduction acts as a molecular switch, significantly increasing the reactivity of the nitrogen mustard moiety.[8] The activated metabolites can then form DNA interstrand cross-links, leading to selective killing of hypoxic tumor cells.[7][9][10]

The cytotoxicity of PR-104A is increased by 10- to 100-fold under hypoxic conditions.[9] This targeted activation minimizes damage to healthy, well-oxygenated tissues.

Figure 2: Hypoxia-activated signaling pathway of the prodrug PR-104.

Quantitative Data for PR-104 and Related Compounds

| Compound | Condition | IC50 (µM) in AA8 cells | Reference |

| PR-104A | Aerobic | >100 | [8] |

| PR-104A | Anoxic | 1.2 | [8] |

| PR-104H | Aerobic | 0.048 | [8] |

| PR-104H | Anoxic | 0.048 | [8] |

| Half Mustard 1 | Aerobic | 1.8 | [8] |

| Half Mustard 1 | Anoxic | 1.8 | [8] |

| Half Mustard 2 | Aerobic | 0.23 | [8] |

| Half Mustard 2 | Anoxic | 0.23 | [8] |

Experimental Protocols for the Evaluation of a Novel DNA Alkylating Agent

The following protocols provide a framework for the in vitro and cell-based evaluation of a novel DNA alkylating agent like a hypothetical "this compound."

In Vitro DNA Alkylation Assay

Objective: To determine if the test compound can directly alkylate purified DNA.

Materials:

-

Purified plasmid DNA (e.g., pBR322)

-

Test compound

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., ethidium bromide or SYBR Safe)

-

37°C incubator

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes containing:

-

1 µg of plasmid DNA

-

Varying concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM)

-

TE buffer to a final volume of 20 µL.

-

-

Include a negative control (DNA with vehicle solvent) and a positive control (DNA with a known alkylating agent like mechlorethamine).

-

Incubate the reactions at 37°C for a defined period (e.g., 2, 6, 24 hours).

-

Stop the reaction by adding loading dye.

-

Analyze the samples by agarose gel electrophoresis (1% agarose gel).

-

Stain the gel with a DNA dye and visualize under UV light.

-

Interpretation: DNA alkylation can cause a shift in the migration of the plasmid DNA forms (supercoiled, relaxed circular, linear). Interstrand cross-linking will prevent the denaturation of the DNA, which can be assessed by a denaturing gel electrophoresis assay.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Materials:

-

Treated cells

-

CometAssay® Kit (or individual reagents: low melting point agarose, lysis solution, alkaline electrophoresis buffer)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope

Protocol:

-

Treat cells in culture with various concentrations of the test compound for a specific duration.

-

Harvest the cells and resuspend them in low melting point agarose at 37°C.

-

Pipette the cell/agarose mixture onto a pre-coated microscope slide and allow it to solidify.

-

Immerse the slides in lysis solution to remove cell membranes and proteins.

-

Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage.

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Interpretation: Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Immunofluorescence Staining for γH2AX

Objective: To detect DNA double-strand breaks (DSBs).

Materials:

-

Treated cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against phosphorylated H2AX (γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips and treat with the test compound.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize.

-

Interpretation: The formation of distinct fluorescent foci in the nucleus indicates the presence of DNA double-strand breaks, as γH2AX accumulates at these sites.

Figure 3: A logical workflow for the experimental evaluation of a novel DNA alkylating agent.

Conclusion

While "this compound" remains a hypothetical agent at present, the principles outlined in this guide provide a solid foundation for its potential development and evaluation. By understanding the fundamental mechanisms of DNA alkylation by nitrogen mustards and drawing insights from targeted prodrugs like PR-104, researchers can strategically design and test novel dual-action molecules. The experimental protocols detailed herein offer a clear pathway for characterizing the activity of such compounds, from direct DNA interaction to cellular consequences. The pursuit of innovative therapeutics that combine distinct modes of action holds significant promise for overcoming drug resistance and improving treatment outcomes in both infectious diseases and oncology.

References

- 1. Buy this compound | 72-09-3 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bis-3-chloropiperidine als DNA-Alkylantien — Organische Chemie [uni-giessen.de]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 9. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the In Vitro Cytotoxicity of Tetracycline Mustard

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the specific compound "Tetracycline Mustard" is limited in the public domain. This guide synthesizes information on the cytotoxic properties of its two constituent components: the tetracycline scaffold and the nitrogen mustard functional group. The presented data and mechanisms are based on studies of various tetracycline derivatives and nitrogen mustard compounds, providing a scientifically grounded but inferred profile for a putative this compound molecule.

Introduction

This compound represents a conceptual hybrid anticancer agent, combining the core structure of a tetracycline antibiotic with the alkylating functionality of a nitrogen mustard. Tetracyclines, particularly chemically modified non-antimicrobial tetracyclines (CMTs), have demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines.[1][2] Nitrogen mustards are a well-established class of cytotoxic agents used in chemotherapy that exert their effect primarily through DNA alkylation, leading to cell cycle arrest and apoptosis.[3][4]

The rationale for such a hybrid molecule is to leverage the potential for targeted delivery or synergistic mechanisms of cytotoxicity. The tetracycline backbone might influence cellular uptake and distribution, while the nitrogen mustard moiety would serve as the primary cytotoxic payload. This guide provides a comprehensive overview of the expected in vitro cytotoxicity of a this compound compound, based on the known activities of its parent molecular classes.

Postulated Mechanism of Action

This compound is anticipated to exhibit a dual mechanism of action, characteristic of its constituent parts.

-

DNA Alkylation: The nitrogen mustard group is a potent alkylating agent. It can form covalent bonds with DNA bases, primarily at the N7 position of guanine.[3] This can lead to the formation of DNA monoadducts and, more critically, inter-strand and intra-strand cross-links.[3] These cross-links prevent DNA replication and transcription, ultimately triggering the DNA damage response (DDR) pathway, cell cycle arrest, and apoptosis.[5][6]

-

Inhibition of Protein Synthesis and Mitochondrial Effects: While the primary cytotoxic driver is expected to be DNA alkylation, the tetracycline scaffold may contribute to cytotoxicity. Tetracyclines are known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[7][8][9] Although their affinity for eukaryotic ribosomes is lower, high concentrations might exert some effect. More relevant to cancer cytotoxicity, certain tetracyclines induce apoptosis through mechanisms independent of their antimicrobial properties, such as the induction of reactive oxygen species (ROS) and targeting mitochondria.[10]

Signaling Pathways in Tetracycline and Nitrogen Mustard Cytotoxicity

The cytotoxic effects of tetracycline derivatives and nitrogen mustards are mediated by distinct but potentially converging signaling pathways.

Nitrogen Mustard-Induced DNA Damage Response

Nitrogen mustards trigger a robust DNA damage response (DDR) cascade.

Caption: Nitrogen Mustard-Induced DNA Damage Response Pathway.

Tetracycline Derivative-Induced Apoptosis

Certain tetracycline derivatives induce apoptosis through pathways involving caspases and Bcl-2 family proteins.

Caption: Tetracycline Derivative-Induced Apoptosis Pathway.[2]

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various tetracycline derivatives and nitrogen mustard compounds against different cancer cell lines. This data provides a reference range for the potential potency of a this compound conjugate.

| Compound Class | Compound | Cell Line | Assay | IC50 / Effect | Reference |

| Tetracycline Derivative | C4-Modified Tetracyclines | K-562 (Human Chronic Myelogenous Leukemia) | Cytotoxicity Assay | 0.49–3.07 µM | [11] |

| C4-Modified Tetracyclines | A549 (Human Lung Carcinoma) | Cytotoxicity Assay | 0.49–3.07 µM | [11] | |

| CMT-3 | U937 (Human Histiocytic Lymphoma) | MTT Assay | Potent dose-dependent cytotoxicity | [1] | |

| CMT-3, CMT-8 | HMC-1 (Human Mast Cell Line) | Trypan Blue Exclusion | Effective inhibition at 25 µM | [2] | |

| Nitrogen Mustard | Nitrogen Mustard-Distamycin Conjugate | K562 (Human Leukemia) | Cytotoxicity Assay | 0.03 µM | [12] |

| Natural Product | Mustard Leaf Extract (MLE) | HCT116 (Human Colon Carcinoma) | Growth Inhibition Assay | IC50: ~253 µg/ml (72h) | [13] |

| Mustard Leaf Extract (MLE) | H1299 (Human Non-small Cell Lung Carcinoma) | Growth Inhibition Assay | IC50: ~130 µg/ml (72h) | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vitro cytotoxicity. Below are generalized protocols based on the cited literature for key experiments.

Cell Culture

-

Cell Lines: Human cancer cell lines such as K-562 (leukemia), A549 (lung), HCT116 (colon), and H1299 (lung) are commonly used.[11][13]

-

Media: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity and Cell Viability Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Culture and treat cells as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP.

-

Staining and Visualization: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

Analysis: Visualize the cells using fluorescence microscopy. Apoptotic cells will show bright green fluorescence in the nuclei.

Caspase activation is a key event in apoptosis.

-

Cell Lysis: Treat cells with the test compound, then lyse the cells to release cellular proteins.

-

Substrate Incubation: Incubate the cell lysate with a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., Caspase-3, -8, or -9).

-

Signal Detection: Measure the fluorescence or absorbance to quantify caspase activity.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a novel compound like this compound.

Caption: General Experimental Workflow for In Vitro Cytotoxicity.

Conclusion

References

- 1. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemically modified tetracyclines induce apoptosis in cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 5. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. Synthesis and preliminary cytotoxicity of nitrogen mustard derivatives of distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-cancer activities of Brassica juncea leaves in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Tetracycline Mustard: A Technical Deep Dive into a Dual-Action Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of tetracycline mustard, a synthetic derivative of the tetracycline class of antibiotics. Unlike its traditional counterparts, which are primarily bacteriostatic protein synthesis inhibitors, this compound incorporates an alkylating mustard group, bestowing upon it a dual mechanism of action. This document will delve into the core differences between this compound and traditional tetracyclines, presenting available comparative data, detailing relevant experimental protocols, and visualizing key molecular pathways and experimental workflows. The aim is to furnish researchers and drug development professionals with a detailed understanding of this compound's unique properties and potential as a novel antimicrobial agent.

Introduction: The Evolution of Tetracyclines

Traditional tetracyclines, such as tetracycline, doxycycline, and minocycline, have been mainstays in the treatment of a wide range of bacterial infections for decades.[1][2] Their broad-spectrum activity stems from their ability to bind to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[3][4] This mechanism is generally bacteriostatic, meaning it prevents bacterial growth rather than directly killing the organisms.[2] However, the emergence of widespread bacterial resistance, primarily through mechanisms like efflux pumps and ribosomal protection, has diminished the clinical efficacy of these foundational antibiotics.[5]

This compound represents a strategic evolution of the tetracycline scaffold. By chemically incorporating a reactive mustard moiety, this synthetic derivative gains a second mode of antibacterial action: DNA alkylation.[6] This dual mechanism holds the promise of enhanced potency and the potential to overcome existing resistance mechanisms that target only the protein synthesis inhibitory function of traditional tetracyclines.

Mechanism of Action: A Two-Pronged Attack

The antibacterial activity of this compound is a composite of the actions of its two key functional components: the tetracycline core and the mustard group.

Inhibition of Protein Synthesis (Tetracycline Core)

Similar to traditional tetracyclines, the tetracycline core of the mustard derivative binds to the bacterial 30S ribosomal subunit. This interaction physically blocks the A-site, preventing the binding of aminoacyl-tRNA and thereby halting the elongation of the polypeptide chain.[3][4] This leads to the cessation of bacterial protein production and, consequently, the inhibition of bacterial growth and replication.

DNA Alkylation (Mustard Group)

The defining feature of this compound is its ability to act as a DNA alkylating agent.[6] The mustard group contains a highly electrophilic chloroethyl side chain that can form covalent bonds with nucleophilic centers in biological macromolecules, most notably the nitrogenous bases of DNA. This alkylation can lead to several detrimental effects for the bacterial cell:

-

DNA Damage: The formation of adducts on DNA bases can distort the double helix, interfering with DNA replication and transcription.[6]

-

Cross-linking: Bifunctional mustard agents can create interstrand cross-links in DNA, which are particularly cytotoxic lesions that are difficult for the cell to repair.[7]

-

Induction of DNA Repair Pathways: The presence of alkylated DNA triggers the activation of bacterial DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[7][8][9] If the damage is too extensive for these pathways to handle, it can lead to cell death.[9]

This dual mechanism of action is a key differentiator from traditional tetracyclines and forms the basis of its potential advantages.

Comparative Data: this compound vs. Traditional Tetracyclines

Direct, publicly available quantitative comparisons of this compound with traditional tetracyclines are limited. However, based on the known activities of tetracyclines and alkylating agents, a comparative profile can be constructed. The following tables summarize expected and reported data points.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Tetracycline | 0.5 - >128 | 1 - >128 | Resistant | [5][10] |

| Doxycycline | 0.12 - 32 | 1 - 16 | Resistant | [3][10][11] |

| Minocycline | 0.12 - 16 | 0.5 - 8 | Resistant | [12] |

| This compound | Data not available | Data not available | Data not available |

Note: MIC values for traditional tetracyclines can vary significantly depending on the specific strain and the presence of resistance genes.

Table 2: Comparative Cytotoxicity (IC50 in µM)

| Compound | Mammalian Cell Line (e.g., HeLa, A549) | Reference |

| Tetracycline | >100 | [13] |

| Doxycycline | ~50 - 200 | [13] |

| Minocycline | ~50 - 200 | [12] |

| This compound | Data not available |

Note: IC50 values are highly dependent on the cell line and assay conditions.

Table 3: Comparative Pharmacokinetic Properties

| Parameter | Tetracycline | Doxycycline | Minocycline | This compound | Reference |

| Bioavailability (Oral) | 60-80% | ~95% | ~100% | Data not available | [4][14] |

| Protein Binding | 65% | 80-90% | 70-75% | Data not available | [15] |

| Half-life (hours) | 6-11 | 14-22 | 11-22 | Data not available | [14] |

| Elimination | Renal and Fecal | Primarily Fecal | Hepatic | Data not available | [16] |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound and its comparison with traditional tetracyclines.

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a general synthetic strategy can be inferred from the synthesis of other tetracycline derivatives and nitrogen mustards. The synthesis would likely involve the modification of a tetracycline core.

General Synthetic Approach:

-

Protection of Reactive Groups: The hydroxyl and amino groups on the tetracycline scaffold would likely need to be protected to prevent unwanted side reactions.

-

Introduction of the Mustard Moiety: A key step would be the introduction of the bis(2-chloroethyl)amino group. This could potentially be achieved through a nucleophilic substitution reaction where a suitable precursor of the mustard group reacts with a functionalized position on the tetracycline ring system.

-

Deprotection: The final step would involve the removal of the protecting groups to yield the final this compound product.

A detailed, step-by-step synthetic protocol with specific reagents, reaction conditions, and purification methods would require dedicated synthetic chemistry research and development.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[1][2][17]

Protocol:

-

Preparation of Antimicrobial Stock Solutions: Prepare a concentrated stock solution of this compound and the comparator traditional tetracyclines in a suitable solvent.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[18]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[2]

-

Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[1]

Cytotoxicity Assay (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.[19]

Protocol:

-

Cell Seeding: Seed mammalian cells (e.g., HeLa or A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and traditional tetracyclines for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[20][21]

DNA Alkylation Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including strand breaks and alkali-labile sites resulting from alkylation.

Protocol:

-

Cell Treatment: Expose bacterial or mammalian cells to this compound for a defined period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length and intensity).

Signaling Pathways and Experimental Workflows (Visualizations)

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the action and analysis of this compound.

Signaling Pathway: Dual Mechanism of Action

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. [Comparison of the antibacterial efficacy of doxycycline and tetracycline (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. biologicaldiversity.org [biologicaldiversity.org]

- 6. Alkylation - Wikipedia [en.wikipedia.org]

- 7. Bacterial DNA excision repair pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 14. Pharmacokinetics and pharmacodynamics of the tetracyclines including glycylcyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tetracyclines - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. phcogj.com [phcogj.com]

- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Tetracycline Mustard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tetracycline mustard, a synthetic derivative of the broad-spectrum antibiotic tetracycline, represents a compelling area of study in medicinal chemistry. Its unique structure, incorporating a nitrogen mustard moiety, suggests a dual mechanism of action with potential applications in both infectious disease and oncology. This technical guide provides a comprehensive overview of the structural analysis of this compound. In the absence of extensive dedicated experimental data for this specific derivative, this document leverages the well-established structural characteristics of the parent tetracycline molecule and extrapolates the anticipated structural impact of the appended bis(2-chloroethyl)aminomethyl group.

Chemical Identity and Structure

This compound is chemically defined as (4S,4aS,5aS,6S,12aR)-N-[bis(2-chloroethyl)aminomethyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide[1]. Its core structure is the tetracycline scaffold, a linear fused tetracyclic nucleus[2]. The key modification is the attachment of a bis(2-chloroethyl)aminomethyl group to the amide nitrogen at the C2 position[1].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 72-09-3 | [1] |

| Molecular Formula | C27H33Cl2N3O8 | [1] |

| Molecular Weight | 598.5 g/mol | [1] |

Methodologies for Structural Elucidation

A combination of spectroscopic and crystallographic techniques is essential for the complete structural characterization of tetracycline derivatives.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional atomic arrangement of a molecule in its crystalline state. For the parent tetracycline molecule, X-ray diffraction studies have been crucial in determining its complex stereochemistry and conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Tetracycline Analog

-

Crystallization: Crystals of the tetracycline analog are grown, typically by slow evaporation of a suitable solvent system.

-

Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built and refined against the experimental data to obtain the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure and stereochemistry of molecules in solution. Both ¹H and ¹³C NMR are vital for the characterization of tetracycline derivatives.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques used to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight, quadrupole, or Orbitrap).

-